molecular formula C21H22N4O2S B2812566 2-(benzylsulfanyl)-N-{3-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propyl}acetamide CAS No. 1021258-57-0

2-(benzylsulfanyl)-N-{3-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propyl}acetamide

Cat. No.: B2812566
CAS No.: 1021258-57-0
M. Wt: 394.49
InChI Key: JMQCXFDGCLNGKG-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{3-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propyl}acetamide is a complex organic compound that features a combination of benzylthio, pyridazinyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{3-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propyl}acetamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the pyridazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridinyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl moiety to the pyridazinone core.

    Attachment of the benzylthio group: This can be done via a nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the intermediate compound.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{3-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazinone core can be reduced to a dihydropyridazine derivative.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{3-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propyl}acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could range from signal transduction to metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide: A similar compound with a shorter alkyl chain.

    2-(benzylthio)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propionamide: A similar compound with a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-N-{3-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propyl}acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-benzylsulfanyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-20(16-28-15-17-6-2-1-3-7-17)23-12-5-13-25-21(27)10-9-19(24-25)18-8-4-11-22-14-18/h1-4,6-11,14H,5,12-13,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQCXFDGCLNGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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